6-Chloro-7-hydroxy-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
Description
This coumarin derivative features a chromen-2-one core substituted with:
- 6-Chloro: Enhances electron-withdrawing properties and influences binding interactions.
- 7-Hydroxy: Provides hydrogen-bonding capacity and modulates solubility.
- 4-Methyl: Increases hydrophobicity and steric bulk.
Properties
IUPAC Name |
6-chloro-7-hydroxy-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3/c1-10-3-5-19(6-4-10)9-13-16(21)14(18)8-12-11(2)7-15(20)22-17(12)13/h7-8,10,21H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTWGDGBJJMPDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C3C(=CC(=C2O)Cl)C(=CC(=O)O3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetylation Protocol
Conditions :
-
Reagent : Acetic anhydride (2 equiv)
-
Base : Pyridine (catalytic)
-
Yield : >90%
Deprotection Post-Mannich Reaction
After introducing the piperidinylmethyl group, the acetyl protecting group is removed via alkaline hydrolysis:
Conditions :
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the target compound.
Spectroscopic Data
-
H NMR (400 MHz, CDCl): δ 6.25 (s, 1H, H-3), 4.15 (s, 2H, CH-piperidine), 2.85–2.45 (m, 4H, piperidine-H), 2.30 (s, 3H, N-CH), 2.15 (s, 3H, C4-CH).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Pechmann + Mannich | One-pot functionalization | 55 | 98 | Requires protection steps |
| Sequential Protection | Acetylation/Mannich | 60 | 99 | Additional deprotection step |
Industrial-Scale Considerations
For large-scale synthesis, microwave-assisted reactions reduce reaction times (e.g., Mannich step completed in 20 minutes vs. 12 hours conventionally). Green chemistry approaches using ionic liquids or water as solvents are under investigation but remain exploratory for this compound.
Challenges and Mitigation Strategies
-
Regioselectivity : Competing reactions at positions 5 and 8 are minimized by steric bulk of the 4-methyl group.
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Piperidine Stability : Use of freshly distilled 4-methylpiperidine prevents amine degradation.
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Solubility Issues : Polar aprotic solvents (e.g., DMF) improve solubility during later stages .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-hydroxy-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone.
Reduction: The chloro group at the 6th position can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of 7-keto-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one.
Reduction: Formation of 7-hydroxy-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one without the chloro group.
Substitution: Formation of 6-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of chromen-2-one derivatives, characterized by the following structural features:
- Molecular Formula: C17H20ClNO3
- Molecular Weight: 321.799 g/mol
- Key Functional Groups: Chloro group at position 6, hydroxy group at position 7, and a piperidinylmethyl group at position 8.
These functional groups contribute to the compound's reactivity and biological activity, making it a valuable subject for research.
Chemistry
In the field of chemistry, 6-Chloro-7-hydroxy-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one serves as a building block for synthesizing more complex molecules. It is utilized in studies that explore reaction mechanisms and the development of new synthetic methodologies.
Biology
The compound is under investigation for its potential as an enzyme inhibitor or modulator of biological pathways. Research indicates that it may interact with specific enzymes by binding to their active sites, thereby blocking substrate access. The presence of hydroxy and chloro groups enhances its binding affinity and specificity.
Medicine
In medicinal research, this compound has been explored for various pharmacological properties:
- Anti-inflammatory Activity: Studies suggest it may inhibit pro-inflammatory cytokines.
- Antimicrobial Properties: It has demonstrated effectiveness against certain bacterial strains.
- Anticancer Potential: Preliminary findings indicate it may induce apoptosis in cancer cells.
These properties make it a candidate for developing new therapeutic agents.
Industry
In industrial applications, this compound is used in the development of:
- New Materials: Its unique chemical structure allows for modifications that can lead to innovative materials with specific properties.
- Dyes and Agrochemicals: The compound's reactivity is advantageous in creating dyes and agrochemical products.
Case Studies
Several studies have documented the applications of this compound:
| Study Title | Focus Area | Findings |
|---|---|---|
| "Enzyme Inhibition by Chromenone Derivatives" | Biology | Demonstrated significant inhibition of specific enzymes related to inflammation. |
| "Synthesis and Antimicrobial Activity of Novel Coumarin Derivatives" | Medicinal Chemistry | Found promising antimicrobial activity against Gram-positive bacteria. |
| "Development of Sustainable Synthetic Routes for Chromenones" | Industrial Chemistry | Highlighted environmentally friendly methods for large-scale production using green chemistry principles. |
Mechanism of Action
The mechanism of action of 6-Chloro-7-hydroxy-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxy and chloro groups play crucial roles in these interactions, enhancing binding affinity and specificity. The piperidinylmethyl group may also contribute to the compound’s overall bioactivity by improving its solubility and cellular uptake .
Comparison with Similar Compounds
Substituent Variations at Position 6
- Target Compound : 6-Chloro group.
- Retains 7-hydroxy and 8-piperidinylmethyl groups but adds a thiazole moiety at position 3, which may enhance bioactivity .
Substituent Variations at Position 8
- Target Compound : 8-[(4-Methylpiperidin-1-yl)methyl].
- Analog 1 : 7-Hydroxy-8-((4-hydroxymethylpiperidin-1-yl)methyl)-4-phenyl-chromen-2-one ()
- Analog 2: 6-Chloro-7-hydroxy-3,4-dimethyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one () Piperidinylmethyl (vs. The additional 3,4-dimethyl groups enhance rigidity .
Core Modifications and Additional Functional Groups
Key Research Findings and Implications
Physicochemical Properties
- Melting Points: Analogs with 7-hydroxy and 8-alkylaminomethyl groups (e.g., : mp 195–197°C) suggest the target compound may exhibit similar thermal stability .
- Solubility : The 4-methylpiperidinyl group likely improves solubility in polar aprotic solvents compared to unsubstituted piperidine analogs ().
Biological Activity
6-Chloro-7-hydroxy-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one, a synthetic organic compound belonging to the chromen-2-one class, has garnered attention for its diverse biological activities. With a molecular formula of C17H20ClNO3 and a molecular weight of 321.799 g/mol, this compound exhibits unique structural features that contribute to its bioactivity. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Chloro group at the 6th position
- Hydroxy group at the 7th position
- Piperidinylmethyl group at the 8th position
These functional groups enhance the compound's solubility and interaction with biological targets, influencing its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H20ClNO3 |
| Molecular Weight | 321.799 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 473.3 ± 45.0 °C |
| Flash Point | 240.1 ± 28.7 °C |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The hydroxy and chloro groups are essential for binding affinity to enzymes, potentially inhibiting their activity by blocking substrate access. The piperidinylmethyl group enhances cellular uptake and solubility, further contributing to its biological effects.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anticancer Activity : Studies have shown that this compound can inhibit cancer cell proliferation in various cancer types, including breast cancer cell lines MCF-7 and MDA-MB-231. The compound's effectiveness is enhanced when used in combination with other chemotherapeutic agents like doxorubicin, demonstrating a synergistic effect that increases cytotoxicity against resistant cancer cells .
- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further research in developing new antibiotics or antifungal agents .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of various derivatives of chromenone compounds, including this compound, against breast cancer cell lines. Results showed significant inhibition of cell growth and induction of apoptosis in treated cells compared to controls .
- Anti-inflammatory Research : In an experimental model of inflammation, administration of this compound resulted in reduced inflammatory markers and improved outcomes compared to untreated controls .
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 7-Hydroxy-4-methylcoumarin | Lacks chloro and piperidinylmethyl groups | Lower bioactivity |
| 6-Chloro-4-methylcoumarin | Lacks hydroxy and piperidinylmethyl groups | Reduced reactivity |
| 8-[4-Methylpiperidinylmethyl]chromen | Lacks chloro and hydroxy groups | Altered chemical behavior |
The presence of both chloro and hydroxy groups alongside the piperidinylmethyl moiety in our target compound enhances its reactivity and biological activity compared to these similar compounds.
Q & A
Q. Critical Data :
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core Formation | H₂SO₄, 0°C | 65–70 | 85–90% |
| Chlorination | POCl₃, 80°C | 55–60 | 90–95% |
| Mannich Reaction | 4-methylpiperidine, EtOH | 40–50 | 80–85% |
How is this compound structurally characterized, and what analytical techniques resolve ambiguities in substituent positioning?
Q. Basic Research Focus
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) is used for single-crystal refinement to confirm the chromenone core and substituent geometry. Weak C–H···O hydrogen bonds and π-π stacking interactions are critical for validating molecular packing .
- Spectroscopy :
- ¹H/¹³C NMR : Distinct signals for the methylpiperidinyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for N–CH₂) and hydroxy proton (δ 10.5–11.0 ppm) .
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ = 348.1342 for C₁₈H₂₂ClNO₃) .
Advanced Tip : Discrepancies in NOE correlations (e.g., piperidinylmethyl orientation) can be resolved via DFT calculations paired with crystallographic data .
What methodologies are employed to assess its biological activity, and how do structural modifications impact potency?
Q. Advanced Research Focus
- In Vitro Assays :
- Cytotoxicity : MTT assays on DU145 (prostate cancer) and B16-F10 (melanoma) cell lines, with IC₅₀ values compared to controls like doxorubicin .
- Enzyme Inhibition : Carbonic anhydrase IX/XII inhibition studies using fluorometric assays, with Ki values correlated to substituent lipophilicity (logP) .
- SAR Insights :
- Piperidinylmethyl Group : Enhances membrane permeability (logP ~2.1) but reduces solubility. Methyl substitution on the piperidine ring balances lipophilicity and target engagement .
- Chloro vs. Methoxy : Chloro at position 6 increases electrophilicity, improving enzyme inhibition but raising toxicity risks .
Q. Data Contradiction Example :
| Modification | IC₅₀ (DU145) | logP |
|---|---|---|
| 6-Cl, 8-piperidinylmethyl | 12.5 µM | 2.1 |
| 6-OCH₃, 8-morpholinylmethyl | >50 µM | 1.8 |
How are computational tools integrated to predict binding modes and optimize this compound for target specificity?
Q. Advanced Research Focus
- Docking Studies : AutoDock Vina or Glide simulations model interactions with carbonic anhydrase IX (PDB: 3IAI). The piperidinylmethyl group occupies a hydrophobic pocket, while the chromenone core hydrogen-bonds with Thr200 .
- MD Simulations : GROMACS is used to assess stability of ligand-protein complexes over 100 ns. Key metrics include RMSD (<2 Å) and binding free energy (ΔG ~-9.5 kcal/mol) .
- ADMET Prediction : SwissADME predicts moderate BBB permeability (BBB score: 0.45) and CYP3A4 inhibition risk, guiding lead optimization .
What strategies address discrepancies in biological data across studies (e.g., varying IC₅₀ values)?
Q. Advanced Research Focus
- Assay Standardization :
- Use identical cell lines (e.g., DU145 vs. HeLa) and passage numbers.
- Control solvent concentrations (e.g., DMSO <0.1%) to avoid false negatives .
- Meta-Analysis : Pool data from ≥3 independent studies and apply statistical weighting. For example, cytotoxicity variations (±15%) may arise from differences in incubation time (48 vs. 72 hrs) .
- Orthogonal Validation : Confirm apoptosis mechanisms via flow cytometry (Annexin V/PI) alongside MTT assays .
How is the compound’s stability profiled under physiological conditions, and what degradation pathways are observed?
Q. Advanced Research Focus
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : HPLC-MS identifies cleavage of the chromenone lactone ring (t½ ~4 hrs at pH 1.2) .
- Oxidative Stress : H₂O₂ exposure degrades the 7-hydroxy group to a quinone derivative .
- Metabolic Stability : Microsomal assays (human liver microsomes) show CYP450-mediated N-demethylation of the piperidine ring as the primary pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
